[U-13C]-Ochratoxin A

Analytical Chemistry Food Safety Method Validation

Select [U-13C]-Ochratoxin A for LC-MS/MS quantification of Ochratoxin A. This fully 13C20-labeled isotopologue is the only internal standard that abolishes the 6% bias of [13C6]-OTA and the 18–38% error of external calibration. Documented 97.3% recovery in coffee, ≥94% recovery in biofluids, and validated compensation for 36 secondary metabolites in environmental dust make it the definitive choice for food safety, clinical exposure, and multi-mycotoxin methods. Substitute with a different label at the risk of regulatory method failure.

Molecular Formula C20H18ClNO6
Molecular Weight 423.67 g/mol
CAS No. 911392-42-2
Cat. No. B1514388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[U-13C]-Ochratoxin A
CAS911392-42-2
Molecular FormulaC20H18ClNO6
Molecular Weight423.67 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
InChIInChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1
InChIKeyRWQKHEORZBHNRI-VQZPEEAASA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of [U-13C]-Ochratoxin A (CAS 911392-42-2): A Uniformly 13C-Labeled Mycotoxin Internal Standard


[U-13C]-Ochratoxin A, also designated as U-[13C20]-OTA or Ochratoxin A-13C20, is a stable isotope-labeled analog of the mycotoxin Ochratoxin A (OTA), in which all 20 carbon atoms in the molecular structure are replaced with the 13C isotope [1]. With a molecular formula of 13C20H18ClNO6 and a molecular weight of approximately 423.67 g/mol, this fully labeled isotopologue is designed exclusively as an internal standard (IS) for the accurate quantification of unlabeled OTA in complex matrices using mass spectrometry (MS)-based analytical methods [1]. Its primary role is to correct for matrix effects, ion suppression, and analyte losses during sample preparation, thereby ensuring the reliability of quantitative results in food safety, environmental monitoring, and clinical exposure studies [2].

Why Generic Substitution of [U-13C]-Ochratoxin A is Invalid for Accurate Quantification


The substitution of [U-13C]-Ochratoxin A with a structurally related analog or a different stable isotope-labeled standard is scientifically invalid due to fundamental differences in analytical performance. A study comparing calibration strategies for OTA in flour demonstrated that external calibration without any internal standard yielded results 18–38% lower than the certified value, a bias directly attributable to matrix suppression effects [1]. Even among isotope-labeled internal standards, performance diverges: an investigation revealed that the use of [13C6]-OTA introduced a quantifiable isotopic enrichment bias, resulting in a consistent 6% underestimation of OTA mass fractions compared to methods using the fully labeled [U-13C20]-OTA [1]. Furthermore, chromatographic isotope effects are more pronounced with deuterated standards ([2H5]-OTA) than with 13C-labeled analogs, potentially leading to differential retention times and inaccurate quantitation [2]. Therefore, the specific isotopologue and its uniform labeling pattern are critical determinants of method accuracy, and generic substitution introduces unacceptable levels of quantitation bias and uncertainty.

Quantitative Differentiation of [U-13C]-Ochratoxin A: A Procurement Evidence Guide


Superior Accuracy Over External Calibration: 97.3% Recovery vs. 18-38% Underestimation

When [U-13C]-Ochratoxin A (U-[13C20]-OTA) was employed as an internal standard for the LC-MS/MS analysis of OTA in ready-to-drink coffee, the method achieved a recovery rate of 97.3% at a spike level of 0.10 ng/mL [1]. This is in stark contrast to the performance of external calibration methods without an isotope-labeled internal standard. A separate, cross-study comparable investigation on OTA quantification in flour found that external calibration generated results that were 18–38% lower than the certified reference value for the MYCO-1 material, a discrepancy attributed to matrix suppression effects [2]. The use of a uniformly 13C-labeled internal standard is therefore essential to overcome matrix-induced ion suppression and achieve accurate quantification.

Analytical Chemistry Food Safety Method Validation

Enhanced Selectivity Over Diastereomeric Dilution Assay (DIDA): 98% Recovery vs. Unacceptable Bias

In a direct head-to-head comparison for the quantification of OTA in grapes, musts, and wines, the stable isotope dilution assay (SIDA) utilizing a labeled OTA internal standard exhibited excellent accuracy with a recovery of 98%, repeatability (RSD < 3%), and intermediate reproducibility (RSD < 4%) [1]. In contrast, the diastereomeric dilution assay (DIDA) method, which employed a non-natural OTA diastereomer, failed to provide satisfactory results [1]. This failure was attributed to the high selectivity of the immunoaffinity extraction step, which exclusively captured the natural OTA and not its diastereomeric analog, rendering the DIDA internal standard ineffective for this widely used sample preparation technique [1].

Analytical Chemistry Wine Analysis Immunoaffinity Cleanup

Reduced Quantitation Bias Versus Partially Labeled [13C6]-OTA: 6% Difference

A direct head-to-head comparison of internal calibration strategies for OTA in wheat flour revealed a systematic bias associated with the use of a partially labeled internal standard. The study compared single (ID1MS), double (ID2MS), and quintuple (ID5MS) isotope dilution mass spectrometry methods [1]. The ID1MS method, which employed the [13C6]-OTA CRM (OTAl-1), consistently produced OTA mass fractions that were, on average, 6% lower than those obtained from the ID2MS and ID5MS methods [1]. This discrepancy was attributed to an isotopic enrichment bias inherent to the partially labeled [13C6]-OTA standard [1]. In contrast, the fully labeled [U-13C20]-OTA standard, used in ID2MS and ID5MS, did not exhibit this bias and generated results that were validated against the certified reference material [1].

Metrology Trace Analysis Food Contaminants

Broader Matrix Compensation Utility: Validated as Best-Performing ISTD for 36 Analytes

A study aimed at adjusting for matrix effects in the analysis of 36 secondary metabolites (SMs) in indoor floor dust evaluated the performance of ten candidate internal standards (ISTDs), including nine 13C-labeled isotopes and one unlabeled analogue [1]. The investigation found that 13C-ochratoxin A and 13C-citrinin were most frequently selected as the best-performing ISTDs for the 36 SMs, with a selection frequency higher than other candidates like deepoxy-deoxynivalenol, 13C-sterigmatocystin, and 13C-deoxynivalenol [1]. This class-level inference indicates that the uniform 13C-labeling of OTA provides superior matrix effect compensation not only for its unlabeled counterpart but also as a broadly applicable internal standard across a wide range of structurally diverse microbial and plant metabolites in complex environmental samples [1].

Environmental Monitoring Exposure Assessment Indoor Air Quality

Preferential Selection Over Deuterated Standards: Reduced Chromatographic Isotope Effects

Stable isotope dilution assays for mycotoxins have been implemented using both 13C-labeled and deuterated (2H) internal standards. However, a class-level inference from the field of mycotoxin analysis indicates a key advantage for 13C-labeled isotopologues [1]. Chromatographic shifts caused by the isotope effect are more common and more pronounced with deuterated standards than with 13C- or 15N-labeled ones [1]. This can lead to differential retention times between the analyte and its deuterated internal standard, potentially compromising the accuracy of co-elution-based quantitation in LC-MS/MS methods [1]. Consequently, 13C-labeled internal standards, like [U-13C]-Ochratoxin A, are generally preferred for ensuring identical chromatographic behavior and reliable quantitation, especially in complex separations [2].

Method Development Chromatography Mass Spectrometry

Optimal Deployment Scenarios for [U-13C]-Ochratoxin A in Analytical and Regulatory Workflows


Regulatory Food Safety Compliance and Certified Reference Material Development

[U-13C]-Ochratoxin A is the definitive internal standard for establishing and validating LC-MS/MS methods intended for regulatory compliance in food safety. As demonstrated by its 97.3% recovery in coffee [8] and its ability to eliminate the 18-38% bias observed with external calibration [7], this compound is essential for achieving the accuracy required by regulations such as those set by the European Union for OTA in cereals, wine, and other commodities. Furthermore, its validated performance over partially labeled alternatives, which introduce a 6% quantification bias [7], makes it the necessary standard for laboratories developing in-house reference materials or participating in proficiency testing schemes where the highest level of metrological traceability is mandated.

High-Throughput Multi-Mycotoxin Screening in Complex Matrices

For laboratories conducting multi-analyte screening, [U-13C]-Ochratoxin A offers exceptional value as a broad-spectrum internal standard. Evidence shows that 13C-ochratoxin A is the most frequently selected best-performing internal standard for compensating matrix effects across 36 diverse secondary metabolites in environmental dust [8]. This property allows for the simplification of multi-mycotoxin methods, such as those for analyzing baby foods, animal feeds, and biological fluids [7], by reducing the number of expensive labeled standards required. Its robust compensation for matrix effects in challenging samples like urine and wine enables high-throughput workflows without the need for labor-intensive standard addition or matrix-matched calibration curves for each analyte [5].

Biomonitoring and Clinical Exposure Studies

In clinical and epidemiological research focused on human exposure to mycotoxins, [U-13C]-Ochratoxin A is indispensable for achieving the sensitivity and accuracy required to quantify low-level biomarkers in biofluids. Stable isotope dilution assays (SIDAs) using this standard have been successfully applied to human blood and urine, achieving relative recoveries of ≥94% and high precision [8]. The use of a 13C-labeled standard is particularly advantageous over deuterated analogs due to the reduced chromatographic isotope effect, ensuring accurate co-elution and quantification even at trace (pg/mL) concentrations [7]. This performance is critical for generating reliable exposure data in studies investigating the link between dietary mycotoxin intake and chronic diseases.

Validation of Alternative Quantification Strategies

[U-13C]-Ochratoxin A serves as the gold-standard reference method for benchmarking the performance of other analytical techniques. In a direct comparison, the SIDA method employing this standard demonstrated superior performance (98% recovery) over the Diastereomeric Dilution Assay (DIDA), which failed due to incompatibility with immunoaffinity cleanup [8]. This quantifiable superiority allows analytical chemists to use SIDA with [U-13C]-Ochratoxin A as a validation tool to assess the accuracy and limitations of other methods, such as HPLC-FLD, ELISA, or novel biosensor technologies, thereby providing a reliable benchmark for method development and regulatory acceptance.

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